Sub-Micromolar Antiproliferative Activity Against Hepatoma Cells Compared to the Multikinase Inhibitor Sorafenib
A derivative incorporating the 3-hydroxy-2-(2-thienyl)acrylonitrile core (compound 1c) demonstrated superior antiproliferative activity against HepG2 hepatoma cells when compared head-to-head with the clinically approved multikinase inhibitor sorafenib [1].
| Evidence Dimension | Antiproliferative activity in hepatoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 ± 0.1 μM (compound 1c) |
| Comparator Or Baseline | Sorafenib: IC₅₀ = 4.5 ± 0.5 μM |
| Quantified Difference | ~5-fold lower IC₅₀ (more potent) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay after 72 h exposure |
Why This Matters
This data demonstrates that the 3-hydroxy-2-(2-thienyl)acrylonitrile scaffold can yield compounds with significantly enhanced potency against hepatoma cells compared to the established clinical agent sorafenib, making it a valuable starting point for kinase inhibitor development.
- [1] Schaller, E., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243. View Source
